molecular formula C19H21N3O3 B2797610 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea CAS No. 1396712-28-9

1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea

Cat. No. B2797610
CAS RN: 1396712-28-9
M. Wt: 339.395
InChI Key: KKCGMRVELIYONT-UHFFFAOYSA-N
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Description

1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea, also known as OP-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant effects on various biological processes, including cell signaling, gene expression, and protein synthesis. In

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

Ureas, including derivatives similar to the compound , play a significant role in drug design due to their unique hydrogen bonding capabilities. These properties make ureas essential in forming drug-target interactions, leading to a wide range of bioactivities. Research has highlighted the incorporation of urea motifs in small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead compounds. These studies have identified urea derivatives as potent modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and various epigenetic enzymes, underscoring their importance in medicinal chemistry (Jagtap et al., 2017).

Environmental and Agricultural Implications

Urea derivatives also find applications in environmental and agricultural contexts. For instance, urease inhibitors are being studied for their potential to treat gastric and urinary tract infections by targeting the enzyme urease, which is crucial in the pathogenesis of infections caused by organisms like Helicobacter pylori (Kosikowska & Berlicki, 2011). Furthermore, the role of urea in microbial metabolism in aquatic systems highlights its significance in the nitrogen cycle, providing insights into urea's ecological impact and its management for environmental sustainability (Solomon et al., 2010).

properties

IUPAC Name

1-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-18-7-4-13-22(18)16-10-8-15(9-11-16)21-19(24)20-12-14-25-17-5-2-1-3-6-17/h1-3,5-6,8-11H,4,7,12-14H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCGMRVELIYONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea

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